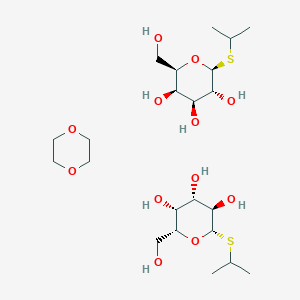
Isopropyl-β-D-thiogalactopyranosid, Dioxan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl-b-D-thiogalactopyranoside, dioxane is a synthetic compound widely used in molecular biology. It is a molecular mimic of allolactose, a lactose metabolite that triggers transcription of the lac operon. This compound is particularly significant in the induction of protein expression in bacterial systems, especially in Escherichia coli .
Wissenschaftliche Forschungsanwendungen
Isopropyl-b-D-thiogalactopyranoside, dioxane has a wide range of applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isopropyl-b-D-thiogalactopyranoside, dioxane is synthesized through a series of chemical reactions involving the thioglycosidic bond formation. The synthesis typically involves the reaction of isopropyl alcohol with thiogalactose under controlled conditions to form the desired compound .
Industrial Production Methods
In industrial settings, the production of Isopropyl-b-D-thiogalactopyranoside, dioxane involves large-scale chemical synthesis using high-purity reagents. The process includes the purification of the final product to ensure it meets the required standards for use in molecular biology applications .
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl-b-D-thiogalactopyranoside, dioxane primarily undergoes substitution reactions. It is known for its stability and resistance to hydrolysis, which makes it a reliable inducer in molecular biology experiments .
Common Reagents and Conditions
The compound is typically used in conjunction with other reagents such as X-Gal or Bluo-Gal in blue-white selection of recombinant bacterial colonies. The reaction conditions often involve aqueous solutions and controlled temperatures to maintain the stability of the compound .
Major Products Formed
The major product formed from the reactions involving Isopropyl-b-D-thiogalactopyranoside, dioxane is the induction of β-galactosidase activity in bacterial cells. This activity is crucial for the expression of genes under the control of the lac operon .
Wirkmechanismus
Isopropyl-b-D-thiogalactopyranoside, dioxane functions by binding to the lacI repressor and altering its conformation. This binding prevents the repression of the β-galactosidase coding gene lacZ, thereby allowing the transcription of genes in the lac operon. The compound’s non-hydrolyzable nature ensures that its concentration remains constant during experiments, providing reliable induction of gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Allolactose: A natural lactose metabolite that also induces the lac operon but is metabolizable by the cell.
Uniqueness
Isopropyl-b-D-thiogalactopyranoside, dioxane is unique due to its stability and non-metabolizable nature, making it a preferred choice for consistent and reliable induction of gene expression in molecular biology experiments .
Eigenschaften
IUPAC Name |
1,4-dioxane;(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-propan-2-ylsulfanyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H18O5S.C4H8O2/c2*1-4(2)15-9-8(13)7(12)6(11)5(3-10)14-9;1-2-6-4-3-5-1/h2*4-13H,3H2,1-2H3;1-4H2/t2*5-,6+,7+,8-,9+;/m11./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUMJNCJAWLIHU-ADRDRVNCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1C(C(C(C(O1)CO)O)O)O.CC(C)SC1C(C(C(C(O1)CO)O)O)O.C1COCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O.CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O.C1COCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O12S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
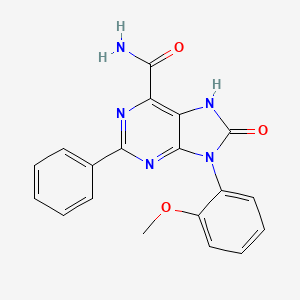
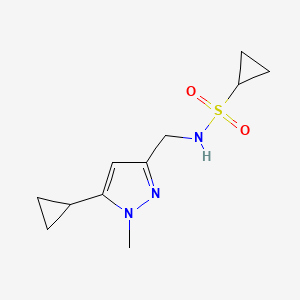
![1-(2-bromophenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2587550.png)
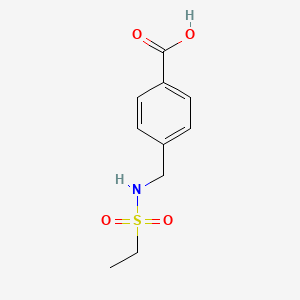

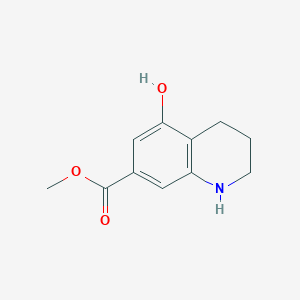
![2-methyl-3-({4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}methyl)-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B2587558.png)
![3-Phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2587559.png)
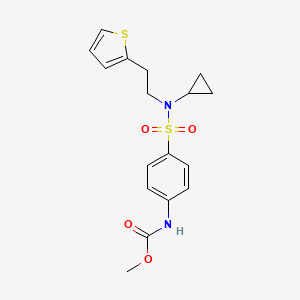
![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2587565.png)

![1-phenyl-N-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2587567.png)
![methyl 4-(3-(furan-2-yl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2587568.png)

